molecular formula C13H24N2 B13269185 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane

1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane

Cat. No.: B13269185
M. Wt: 208.34 g/mol
InChI Key: SKGZJAIOTTYHQJ-UHFFFAOYSA-N
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Description

1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane is a compound that features a piperidine ring fused with a spirocyclic structure. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a piperidine derivative with a suitable spirocyclic precursor can yield the desired compound through a series of cyclization and functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Piperidin-1-ylmethyl)-6-azaspiro[2.5]octane is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H24N2

Molecular Weight

208.34 g/mol

IUPAC Name

2-(piperidin-1-ylmethyl)-6-azaspiro[2.5]octane

InChI

InChI=1S/C13H24N2/c1-2-8-15(9-3-1)11-12-10-13(12)4-6-14-7-5-13/h12,14H,1-11H2

InChI Key

SKGZJAIOTTYHQJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC2CC23CCNCC3

Origin of Product

United States

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